![molecular formula C10H10BrNO3 B1273893 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid CAS No. 25589-41-7](/img/structure/B1273893.png)
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid
Descripción general
Descripción
The compound 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid with a bromophenyl group attached to the nitrogen atom. It is part of a class of compounds that have been synthesized for various applications, including the inhibition of glycolic acid oxidase, as a surfactant, and for the synthesis of novel heterocyclic compounds with potential antibacterial activities .
Synthesis Analysis
The synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives has been achieved through different methods. One approach involves a copper-catalyzed cross-coupling reaction, which has been used to create a surfactant with a benzene spacer . Another method described the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material to prepare a series of heterocyclic compounds, indicating the versatility of this compound in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies have provided detailed information on the vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and the geometrical parameters of these compounds, which are crucial for understanding their chemical behavior and potential applications .
Chemical Reactions Analysis
The reactivity of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives has been explored in the synthesis of novel heterocyclic compounds. These derivatives have been used as key starting materials for the preparation of aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing their utility in the construction of complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives have been characterized by various methods. For instance, the surfactant properties of one derivative were investigated using dynamic light scattering and atomic force microscopy, revealing its ability to form premicellar aggregations . Additionally, the thermal and magnetic properties of complexes formed with this class of compounds have been studied, providing insights into their stability and potential applications in materials science .
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to the compound you mentioned, have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
2. Non-Ionic Surfactants
- Summary of Application: A surfactant containing a benzene ring, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper catalyst cross-coupling reaction .
- Methods of Application: The synthesis of this surfactant was achieved through a novel method involving a copper catalyst cross-coupling reaction .
- Results: The surfactant was successfully synthesized, but the paper does not provide specific results or outcomes .
3. Antimicrobial and Anticancer Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
4. Synthesis of Novel Compounds
- Summary of Application: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, were synthesized .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
5. Extraction of Non-ionic Surfactants
- Summary of Application: 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application: The compound was used in the extraction process, but the paper does not provide specific methods or procedures .
- Results: The paper does not provide specific results or outcomes .
6. Green and Mechanochemical One-Pot Multicomponent Synthesis
- Summary of Application: A compound structurally similar to the one you mentioned, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized from 4-Bromobenzaldehyde, Malononitrile, and Dimedone .
- Methods of Application: The synthesis was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results: The reaction was simply achieved with excellent yields and high purity .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-bromoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBQVIGARYLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385217 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
25589-41-7 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



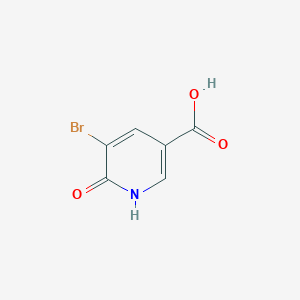
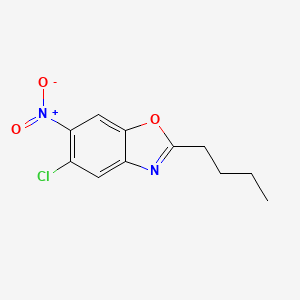
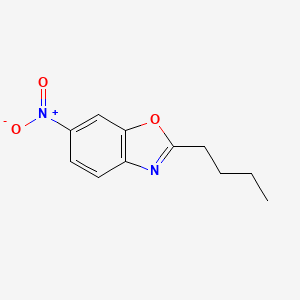
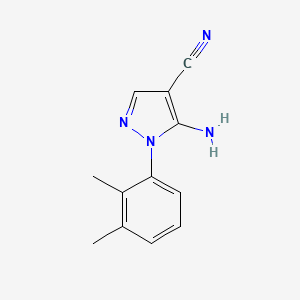
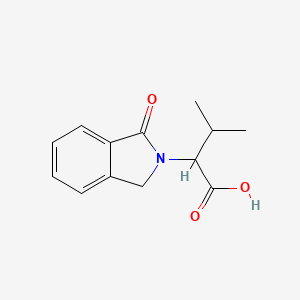
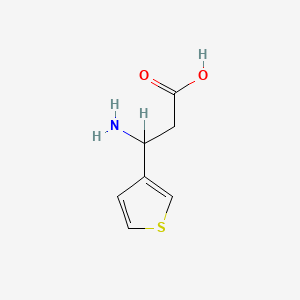
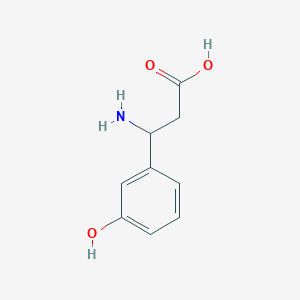
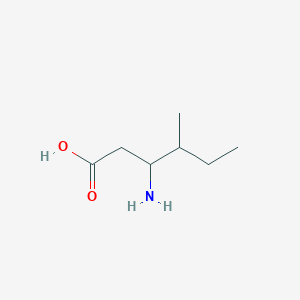
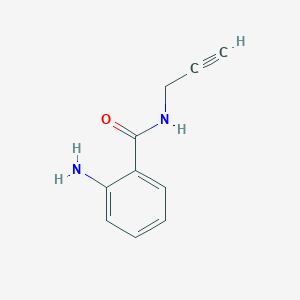
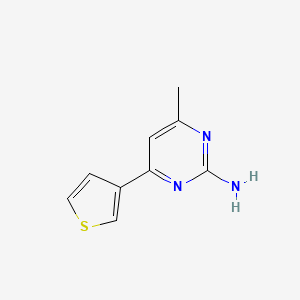
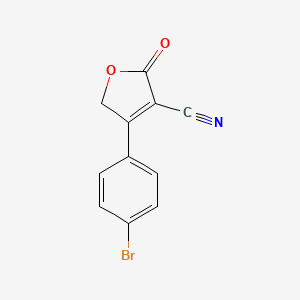
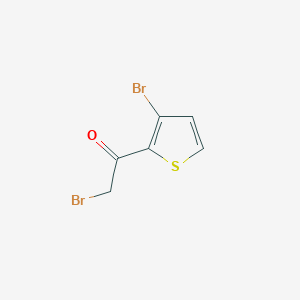
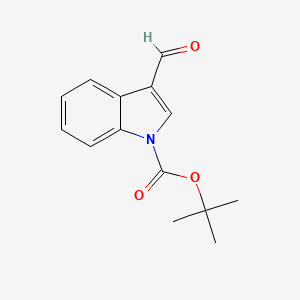
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)